Oleic Acid

Catalog No.
S538020
CAS No.
112-80-1
M.F
C18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleic Acid

CAS Number

112-80-1

Product Name

Oleic Acid

IUPAC Name

(Z)-octadec-9-enoic acid

Molecular Formula

C18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-

InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene
Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride
Miscible with methanol
Solubility in water: none
insoluble in water; miscible in alcohol, ether, fixed oils

Synonyms

9 Octadecenoic Acid, 9-Octadecenoic Acid, cis 9 Octadecenoic Acid, cis-9-Octadecenoic Acid, Oleate, Oleic Acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O

The exact mass of the compound Oleic acid is 282.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzenemiscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloridemiscible with methanolin water, 1.15x10-2 mg/l at 25 °c (est)solubility in water: noneinsoluble in water; miscible in alcohol, ether, fixed oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids. It belongs to the ontological category of octadec-9-enoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Oleic acid (CAS 112-80-1) is the most common monounsaturated omega-9 fatty acid in nature, characterized by its 18-carbon chain and a single cis-double bond at the C-9 position.[1][2] This specific molecular structure results in a 'bent' shape, which is directly responsible for its key procurement-relevant properties: it is a colorless, odorless oily liquid at room temperature with a low melting point.[2][3][4] It is widely used as a solubilizer, emulsifier, and chemical intermediate across the pharmaceutical, cosmetic, and industrial sectors.[2][3]

Substituting oleic acid is rarely straightforward due to its unique combination of monounsaturation, cis-geometry, and C18 chain length. Replacing it with its saturated analog, stearic acid, results in a dramatic increase in melting point, eliminating the room-temperature fluidity essential for many liquid formulations.[5][6] Using a polyunsaturated alternative like linoleic acid introduces multiple double bonds, significantly reducing oxidative stability and shortening product shelf-life.[7][8] Opting for its trans-isomer, elaidic acid, creates a more linear molecule that packs more efficiently, leading to a solid state at room temperature and altering its biochemical interactions.[9][10][11] These fundamental physical and chemical differences mean that substitution often requires complete process and formulation redesign.

Thermal Behavior: Maintains Fluidity at Room Temperature Unlike Saturated or Trans-Isomer Analogs

The cis-double bond in oleic acid creates a significant bend in its structure, preventing the efficient molecular packing that characterizes saturated and trans-fats.[5][9] This directly results in a much lower melting point compared to its C18 analogs. Oleic acid melts at approximately 13.4 °C, whereas its saturated counterpart, stearic acid, melts at a much higher 69.3 °C.[6] Even its trans-isomer, elaidic acid, which has a more linear shape, has a significantly higher melting point of around 45 °C.[11]

Evidence DimensionMelting Point (°C)
Target Compound Data~13.4 °C
Comparator Or BaselineStearic Acid (C18:0): ~69.3 °C | Elaidic Acid (C18:1 trans): ~45 °C
Quantified Difference55.9 °C lower than Stearic Acid; 31.6 °C lower than Elaidic Acid
ConditionsStandard atmospheric pressure.

This property is the primary reason for selecting oleic acid in applications requiring room-temperature liquidity, such as liquid drug formulations, cosmetics, and industrial lubricants.

Oxidative Stability: Superior Longevity Compared to Polyunsaturated Fatty Acids

The rate of fatty acid oxidation is highly dependent on the number of double bonds in the molecule.[8] As a monounsaturated fatty acid, oleic acid has only one site susceptible to oxidation. In contrast, polyunsaturated fatty acids like linoleic acid (two double bonds) are significantly more prone to degradation when exposed to heat, light, or air.[7] Studies show that linoleic acid oxidizes much faster than oleic acid, while saturated stearic acid is the most stable.[8] This makes oleic acid a balanced choice for applications requiring fluidity without the rapid rancidification associated with polyunsaturated oils.

Evidence DimensionRelative Rate of Oxidation
Target Compound DataBase Rate (1x)
Comparator Or BaselineLinoleic Acid (C18:2): ~10-12x faster than Oleic Acid | Stearic Acid (C18:0): Significantly slower (effectively non-oxidizing under same conditions)
Quantified DifferenceOleic acid is approximately an order of magnitude more stable than linoleic acid.
ConditionsGeneral exposure to oxidative conditions (air, light, heat).

For formulators of cosmetics, lubricants, or pharmaceuticals, choosing oleic acid over polyunsaturated fats directly translates to longer product shelf-life and reduced need for stabilizing additives.

Precursor & Formulation Suitability: Superior Solubilizing Capacity for Lipophilic Drugs

Oleic acid is frequently selected as the oil phase in self-emulsifying drug delivery systems (SEDDS) due to its high solubilizing capacity for poorly water-soluble drugs.[12][13] In comparative studies for creating SEDDS for the drug carvedilol, oleic acid demonstrated the highest solubilizing capacity among various oils tested.[14] Similarly, in developing a formulation for norfloxacin, oleic acid was chosen as the oil phase after it showed the highest drug solubility compared to olive oil, castor oil, and corn oil.[15] Its liquid state and amphiphilic nature make it a highly effective excipient for enhancing the bioavailability of BCS Class II drugs.[3][16]

Evidence DimensionRanked Solubilizing Capacity for Lipophilic APIs
Target Compound DataRanked #1 for Carvedilol; Ranked #1 for Norfloxacin
Comparator Or BaselineOutperformed other oils including Labrafac PG, olive oil, castor oil, and corn oil in specific drug formulation studies.
Quantified DifferenceDemonstrated maximum solubility for the target APIs in head-to-head screening.
ConditionsScreening of oil phases for Self-Emulsifying Drug Delivery System (SEDDS) formulation.

For pharmaceutical development, selecting oleic acid can directly enable the formulation of poorly soluble drugs, improving bioavailability and therapeutic efficacy, a task where solid fats like stearic acid are unsuitable.

Formulation of Liquid-Phase Pharmaceuticals and Cosmetics

For developing products that must remain liquid and stable at ambient temperatures, such as topical serums, oral solutions, or injectable drug carriers, oleic acid is a primary choice. Its low melting point (~13.4 °C) ensures fluidity, a critical processability and performance attribute that high-melting-point saturated fats like stearic acid (~69.3 °C) cannot provide.[6]

Enhancing Bioavailability of Poorly Soluble APIs

In pharmaceutical development, oleic acid serves as a high-performance excipient for solubilizing lipophilic (BCS Class II) drugs. Its demonstrated ability to act as the oil phase in self-emulsifying drug delivery systems (SEDDS) allows for enhanced drug loading and improved oral absorption, a role not viable for solid fats or less stable polyunsaturated oils.[14][15]

High-Stability Lubricants and Metalworking Fluids

As a lubricant base or additive, oleic acid provides a balance of lubricity and oxidative stability. It is preferred over polyunsaturated fatty acids like linoleic acid in applications where longevity and resistance to thermal and oxidative breakdown are critical, preventing the formation of varnish and sludge.[7][8]

Synthesis of Specialty Surfactants and Polymers

The specific cis-geometry of oleic acid's double bond is utilized as a structural element in chemical synthesis. It serves as a precursor for manufacturing specific surfactants, emulsifiers, and polymers where this 'kinked' molecular shape is required to control the final material's properties, a function that the linear stearic acid or trans-elaidic acid cannot fulfill.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999)
NKRA; Other Solid; Liquid, Other Solid; Liquid
Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline]
Liquid
COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR.
colourless to pale yellow, oily liquid with a characteristic lard-like odou

Color/Form

Colorless or nearly colorless liq (above 5-7 °C)
YELLOWISH, OILY LIQUID
WATER-WHITE LIQUID

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Boiling Point

547 °F at 100 mmHg (NTP, 1992)
286 °C at 100 mm Hg
Boiling Point - Decomposes at 360 °C and 1 atm

Flash Point

372 °F (NTP, 1992)
189 °C
390-425 °F (open cup)
372 °F (189 °C) (closed cup)
189Â °C c.c.

Heavy Atom Count

20

Taste

PECULIAR LARD-LIKE TASTE

Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float
0.895 at 25 °C/25 °C
Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/
Relative density (water = 1): 0.89
0.892-0.898

LogP

log Kow = 7.64
7.73 (estimated)

Odor

PECULIAR LARD-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

61.3 °F (NTP, 1992)
16.3 °C
13.4 °C
13.4Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2UMI9U37CP

Related CAS

28325-80-6
7049-68-5
29857-65-6

GHS Hazard Statements

Aggregated GHS information provided by 2647 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1787 of 2647 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 860 of 2647 companies with hazard statement code(s):;
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Ten Japanese boys with childhood adrenoleukodystrophy (ALD), one adult patient with adrenomyeloneuropathy (AMN), and two presymptomatic ALD boys were treated with dietary erucic acid (C22:1) for more than 12 months; except in a case of childhood ALD patient who died 7 months after beginning erucic acid therapy. During erucic acid therapy, the serum levels of very long-chain fatty acid (VLCFA) (C24:0/C22:0) decreased within 1-2 months in all patients, and these levels in four of the patients decreased to the normal range. Neurological examination and MRI findings in all 10 of the childhood ALD patients showed progression of the disease while they were receiving the dietary therapy. However, the mean interval between the onset of awkward gait and a vegetative state in diet-treated patients was significantly longer than that in the untreated patients. One AMN patient showed slight improvement of spastic gait and lessened pain in the lower limbs due to spasticity. The two presymptomatic ALD boys remained intact on clinical examination and on MRI findings for 38 and 23 months, respectively, after starting the diet.
/EXPL THER/ An open 2 yr trial of oleic and erucic acids (Lorenzos oil) included 14 men with adrenomyeloneuropathy, 5 symptomatic heterozygous women and 5 boys with preclinical adrenomyeloneuropathy. No evidence of a clinically relevant benefit from dietary treatment in patients with adrenomyeloneuropathy (accumulation of very-long-chain fatty acids) could be found. /Lorenzos oil/

Mechanism of Action

Insulin resistance is linked with a cluster of multiple risk factors and excessive acceleration of atherosclerosis. The underlying mechanism is not, however, fully understood. To determine the link between insulin resistance and altered vascular function, we focused on the effect of various non-esterified fatty acids on diacylglycerol-protein kinase C pathway and mitogen-activated protein kinase activity in cultured aortic smooth muscle cells. Incubation of the cells with saturated non-esterified fatty acids (200 micromol/L) for 24 hr, such as palmitate or stearate, induced a significant increase in diacylglycerol concentrations by about fivefold or eightfold, respectively, whereas oleate induced a slight increase in diacylglycerol concentrations by 1.8-fold and arachidonate induced none. In addition, the increased diacylglycerol concentrations induced by palmitate were completely restored to control concentrations by triacsin C, acyl-CoA synthetase inhibitor. These results suggest that saturated non-esterified fatty acids may increase diacylglycerol concentrations through de novo pathway by stepwise acylation. In parallel with the increased diacylglycerol, incubation of the cells with saturated non-esterified fatty acids significantly induced the activation of protein kinase C and mitogen-activated protein kinase. The palmitate-induced increase in mitogen-activated protein kinase activity was restored to control concentrations by GF109203X (5 x 10(-7) mol/L), a specific protein kinase C inhibitor, suggesting a protein kinase C-dependent activation of mitogen-activated protein kinase. Saturated non-esterified fatty acids induced an increase in de novo diacylglycerol synthesis and subsequent activation of protein kinase C and mitogen-activated protein kinase in cultured aortic smooth muscle cells. This could contribute to the altered vascular functions in the insulin resistant state.

Vapor Pressure

0.00000055 [mmHg]
5.46X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-80-1
68412-07-7
10402-16-1
2027-47-6

Absorption Distribution and Excretion

Fatty acid uptake by different tissues may be mediated via passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by tissues are then stored in the form of triglycerides or oxidized. Oleic acid was shown to penetrate rat skin. Following oral administration of Brucea javanica oil emulsion in rats, the time of oleic acid to reach peak plasma concentration was approximately 15.6 hours.
Following oral administration of trace amounts of oleic acid, less than 10% of total oleic acid was found to be eliminated via fecal excretion.
Radio-labelled oleic acid was detected in the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues. Oleic acid is primarily transported via the lymphatic system.
No pharmacokinetic data available.
Radioactivity has been traced to the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues after administration of radioactive oleic, palmitic, and stearic acids.
Simultaneous ingestion of trace amounts of 14C-triolein (10 uCi) and 3H-oleic acid (20 uCi) in 42 g of carrier fat by patients with normal fecal fat excretion resulted in estimated fecal excretion of less than 10% of both substances. Gastrointestinal transit times for 14C-triolein, 3H-oleic acid, and a nonabsorbable marker, CrCl3, did not differ significantly.
Oleic Acid has been reported to penetrate the skin of rats. On histological examination, fluorescence from absorbed oleic acid was found in epidermal cell layers of skin removed from treated rats within 10 min of its application. The path of penetration was suggested to be via the hair follicles. Only minute amounts of oleic acid were visualized in the blood vessels throughout the experiment. Skin permeability was shown to increase with the lipophilic nature of a compound.
METABOLISM OF TRITIATED OLEIC ACID WAS STUDIED IN RATS DURING 600 DAYS. DURING FIRST 4 DAYS, HALF ACTIVITY IS FIXED TO WATER & HALF IS STORED IN ADIPOSE TISSUE WHICH IT LEAVES QUICKLY, THEN MORE SLOWLY WITH T/2 OF ABOUT 200 DAYS.
For more Absorption, Distribution and Excretion (Complete) data for OLEIC ACID (10 total), please visit the HSDB record page.

Metabolism Metabolites

Like most fatty acids, oleic acid may undergo oxidation via beta-oxidation and tricarboxylic acid cycle pathways of catabolism, where an additional isomerization reaction is required for the complete catabolism of oleic acid. Via a series of elongation and desaturation steps, oleic acid may be converted into longer chain eicosatrienoic and nervonic acid.
Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism.
The beta-oxidation of fatty acids occurs in most vertebrate tissues (except the brain) using an enzyme complex for the series of oxidation and hydration reactions resulting in the cleavage of acetate groups as acetyl-CoA (coenzyme A). An additional isomerization reaction is required for the complete catabolism of Oleic Acid. Alternate oxidation pathways can be found in the liver (omega-oxidation) and in the brain (alpha-oxidation).
Fatty acid biosynthesis from acetyl-CoA takes place primarily in the liver, adipose tissue, and mammary glands of higher animals. Successive reduction and dehydration reactions yield saturated fatty acids up to a 16-carbon chain length. Stearic Acid is synthesized by the condensation of palmitoyl-CoA and acetyl-CoA in the mitochondria, and Oleic Acid is formed via a mono-oxygenase system in the endoplasmic reticulum.
The normal metabolic pathway of palmitic and stearic acids in mammals produces oleic acid. Oleic acid, on a series of elongation and desaturation steps, may be converted into longer chain eicosatrienoic and nervonic acid.
Weanling rats were fed diets containing rapeseed, canbra or ground nut oils for 8 or 60 days. They received simultaneously (14)C erucate and (3)H2 oleate by iv application. Animals were killed 2 or 19 hr after injection, lungs were removed and the distribution of (14)C and (3)H radioactivities was determined in pulmonary lipid fractions and in fatty acids of phospholipids and neutral lipids. More (14)C than (3)H radioactivity was recovered in lung lipids 3 and 19 hr after admin of labelled fatty acids. (14)C and (3)H radioactivity in the phospholipid fraction was larger than in the triglyceride fraction, the inverse was observed after 19 hr. The main part of (14)C radioactivity was present in the monounsaturated fatty acids, in decr order: 18:1, 24:1, 16:1 and 20:1. Erucic acid was slightly esterified in phospholipids.
Oleic acid has known human metabolites that include 18-Hydroxyoleic acid and 17-Hydroxyoleic acid.

Associated Chemicals

Elaidic acid;112-79-8

Wikipedia

Oleic_acid

Drug Warnings

40 male and 6 female patients with adrenoleukodystrophy received Lorenzos oil (20% erucic acid and 80% oleic acid). In 19 of these patients the platelet count decr significantly. In 6 patients with thrombocytopenia, platelet counts became normal within 2 to 3 mo after erucic acid was omitted from the diet. Observations suggested that strategies for the dietary management of adrenoleukodystrophy requiring the admin of large amt of erucic acid may be associated with thrombocytopenia and that the erucic acid component of Lorenzos oil is the cause of the thrombocytopenia. Patients treated with erucic acid should be followed closely with determinations of the platelet count. /Lorenzos oil: 20% erucic acid and 80% oleic acid/
15 men with adrenoleukodystrophy and 3 symptomatic heterozygous women were admin oleic and erucic acids (Lorenzos oil). Asymptomatic thrombocytopenia developed in 5 patients (platelet counts ranged between 37000 and 84000 per cu mm) but was reversed within 2 to 3 wk after erucic acid was omitted. In addition, long-term treatment with Lorenzos oil (for 24 to 43 mo) was associated with lymphocytopenia in these 5 patients. The observations suggested that the long-term treatment of adrenoleukodystrophy with Lorenzos oil can induce severe lymphocytopenia with immunosuppression and recurrent infections. /Lorenzos oil/

Biological Half Life

No pharmacokinetic data available.
METABOLISM OF TRITIATED OLEIC ACID WAS STUDIED IN RATS DURING 600 DAYS. /ELIMINATION OCCURED/ SLOWLY WITH T/2 OF ABOUT 200 DAYS.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Herbicides, Insecticides, Other substances, Repellents, Adjuvants, Fungicides
Cosmetics -> Emollient; Emulsifying

Methods of Manufacturing

Hydrolytic splitting of tallow, followed by fractional distillation and solvent crystallization
Obtained by hydrolysis of various animal and vegetable fats and oils. ... Separation from olive oil by double fractionation via urea adducts.
Derived from hydrolysis & distillation of triolein.
Free fatty acid is obtained from the glyceride by hydrolysis, steam distillation & separation by crystallization or solvent extraction. Filtration from press cake results in oleic acid of commerce (red oil) which is purified & bleached for specific uses.

General Manufacturing Information

Furniture and Related Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Fabricated Metal Product Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Paper Manufacturing
All other Petroleum and Coal Products Manufacturing
Pharmaceutical and Medicine Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Petroleum Refineries
Mining (except Oil and Gas) and support activities
Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
9-Octadecenoic acid (9Z)-: ACTIVE
... Consists chiefly of (z)-9-octadecenoic acid ... usually contains variable amounts of other fatty acids present in tallow such as linolenic & stearic acids.
Heavy metals & calcium salts form insoluble oleates. Iodine solution are decolorized by formation of iodine addition compounds of oleic acid.
Emulsions of 10% fat (intralipid 10%) are prepared from refined soy bean oil, egg-yolk phospholipids, & glycerin. The major fatty acids are linoleic, oleic, palmitic, & linolenic. The preparation is isotonic & may be administered into a peripheral vein ... in parenteral alimentation.
Oleic acid ... most abundant of all natural fatty acids.
For more General Manufacturing Information (Complete) data for OLEIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: oleic acid; matrix: chemical identification; procedure: gas chromatography with flame ionization detection and comparison to standards
Analyte: oleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: oleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
Analyte: oleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
For more Analytic Laboratory Methods (Complete) data for OLEIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

LIPIDS WERE EXTRACTED WITH CHLOROFORM-METHANOL (1:1), METHYLATED, & FATTY ACIDS WERE DETECTED BY GAS CHROMATOGRAPHY.
Analyte: oleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: oleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: oleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for OLEIC ACID (15 total), please visit the HSDB record page.

Storage Conditions

Keep containers closed and store in cool and dark places.

Interactions

LOW CONCN OF ... OLEIC ACID ... CAUSED CONSIDERABLE INCREASE IN THE INTESTINAL ABSORPTION OF AMORPHOUS & POLYMORPHIC CHLORAMPHENICOL IN THE CAT.
LIVER TRITIATED-LABELED OLEATE SHOWED ACCUMULATION OF NEWLY SYNTHESIZED TRIGLYCERIDES WITHOUT ANY EFFECT ON PHOSPHOLIPIDS, AFTER SINGLE INJECTION OF CEROUS CHLORIDE IN RATS. /TRITIATED-LABELED OLEATE/
ALTERATIONS IN PHOSPHOLIPID COMPOSITION IN BRAIN & HEART OCCURS IN RESPONSE TO ETHANOL IN THOSE STRAINS OF MICE THAT SHOW RAPID TOLERANCE TO ETHANOL. AN INCREASE IN LIVER PHOSPHOLIPIDS CONTAINING OLEIC ACID WERE FOUND IN ALL STRAINS.
AFTER 16 MIN OF BRAIN ISCHEMIA IN RATS, BRAIN OLEATE INCREASED 2.5-FOLD. POSTISCHEMIA THERAPY WITH THIOPENTAL ACCELERATED THE RATE OF FALL OF BRAIN OLEATE. /OLEATE/
For more Interactions (Complete) data for OLEIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

ON EXPOSURE TO AIR, ESPECIALLY WHEN IMPURE, IT OXIDIZES & ACQUIRES YELLOW TO BROWN COLOR & RANCID ODOR

Dates

Last modified: 08-15-2023
1: Rufino MOA, Salles MSV, Negrão JA, Daniel JLP, de Lima LS, De Marchi FE, Roma
2: Spreafico F, Sales RC, Gil-Zamorano J, Medeiros PDC, Latasa MJ, Lima MR, de
3: Dutta L, Mukherjee B, Chakraborty T, Das MK, Mondal L, Bhattacharya S, Gaonkar
4: Zhang Y, Han F, Dai Q, Tang J. Magnetic properties and photovoltaic
5: Lopes LL, Rocha DMUP, Silva AD, Peluzio MDCG, Bressan J, Hermsdorff HHM.
6: Shin S, Ajuwon KM. Divergent Response of Murine and Porcine Adipocytes to
7: Alencar DB, Diniz JC, Rocha SAS, Pires-Cavalcante KMS, Lima RL, Sousa KC,
8: Rahrovani F, Javanbakht MH, Ghaedi E, Mohammadi H, Ehsani AH, Esrafili A,
9: Liu L, Chen J, Lim PE, Wei D. Enhanced single cell oil production by mixed
10: Chatterjee S, Mohan SV. Microbial lipid production by Cryptococcus curvatus
11: Park HG, Engel MG, Vogt-Lowell K, Lawrence P, Kothapalli KS, Brenna JT. The
12: Caleja C, Barros L, Barreira JCM, Ciric A, Sokovic M, Calhelha RC, Beatriz M,
13: Tabandeh M, Salman AA, Goh EW, Heidelberg T, Hussen RSD. Renewable
14: Raja Gopal Reddy M, Mullapudi Venkata S, Putcha UK, Jeyakumar SM. Vitamin A
15: Padmajan Sasikala S, Mahesh KV, Prabhakaran P, Peer Mohammed A, Ananthakumar
16: Xia Q, Wang L, Li Y. Exploring high hydrostatic pressure-mediated germination
17: Celeste Dias M, Pinto DCGA, Correia C, Moutinho-Pereira J, Oliveira H,
18: Zhang X, Ji R, Sun H, Peng J, Ma X, Wang C, Fu Y, Bao L, Jin Y. Scutellarin
19: Elkady WM, Ibrahim EA, Gonaid MH, El Baz FK. Chemical Profile and Biological
20: Silva LCC, Bueno RD, da Matta LB, Pereira PHS, Mayrink DB, Piovesan ND,

Explore Compound Types